An In-Depth Technical Guide to 3,4,5-Trichloronitrobenzene (CAS: 20098-48-0)
An In-Depth Technical Guide to 3,4,5-Trichloronitrobenzene (CAS: 20098-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trichloronitrobenzene (CAS number 20098-48-0), a key chemical intermediate in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its significant applications in the development of selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators and thyroid hormone receptor β (THRβ) ligands. Safety, handling, and toxicological data are also presented. Furthermore, this guide illustrates the relevant biological signaling pathways and synthetic workflows to provide a complete resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
3,4,5-Trichloronitrobenzene is a chlorinated nitroaromatic compound with the molecular formula C₆H₂Cl₃NO₂.[1] It presents as a pale-yellow or white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 20098-48-0 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.45 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 68-71 °C (154.4-159.8 °F) | |
| Boiling Point | 284.1 °C at 760 mmHg | [1] |
| Density | 1.651 g/cm³ | [1] |
| Water Solubility | Insoluble | [3] |
| Purity | Typically ≥99% | [1] |
Synthesis of 3,4,5-Trichloronitrobenzene
The synthesis of 3,4,5-Trichloronitrobenzene can be achieved through a multi-step process starting from 2,6-dichloro-4-nitroaniline. The general workflow involves diazotization of the aniline derivative followed by a Sandmeyer-type reaction.
Detailed Experimental Protocol
This protocol is based on the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer reaction.
Materials:
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2,6-dichloro-4-nitroaniline
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Concentrated sulfuric acid (98%)
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Sodium nitrite
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Cuprous chloride
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Concentrated hydrochloric acid (36.5%)
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Ethanol (for recrystallization)
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1% Sodium hydroxide solution (lye)
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Acetic acid
Equipment:
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250 mL four-necked flask
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Stirrer
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Thermometer
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Dropping funnel
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Heating mantle
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Ice bath
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Filtration apparatus
Procedure:
Step 1: Preparation of the Diazo Solution
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In a 250 mL four-necked flask, add 62.5 mL of concentrated sulfuric acid.
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While stirring, slowly add 11.5 g of sodium nitrite.
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Heat the mixture to 70°C and stir for 10 minutes until the sodium nitrite is completely dissolved.
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Cool the solution to 55°C and slowly add 31.2 g of 2,6-dichloro-4-nitroaniline.
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Maintain the temperature for 20 minutes, then cool the mixture to 5°C in an ice bath.
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Add 40 mL of acetic acid and heat for 30 minutes to complete the formation of the diazonium salt solution.
Step 2: Sandmeyer Reaction
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In a separate 250 mL four-necked flask, add 125 mL of 36.5% hydrochloric acid and 15 g of cuprous chloride. Stir for 15 minutes.
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Slowly add the previously prepared diazo solution dropwise to the cuprous chloride solution, ensuring the temperature is maintained below 25°C.
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After the addition is complete, raise the temperature to 70°C and maintain for 1 hour.
Step 3: Isolation and Purification
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Cool the reaction mixture to room temperature.
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Wash the mixture with a 1% sodium hydroxide solution.
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Filter the resulting brown crystals.
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Recrystallize the crude product from ethanol to obtain pure 3,4,5-Trichloronitrobenzene.
Expected Yield: Approximately 75% with a purity of >99% (as determined by HPLC).
Applications in Drug Development
3,4,5-Trichloronitrobenzene serves as a crucial building block for the synthesis of advanced pharmaceutical agents. Its primary utility lies in its subsequent reduction to 3,4,5-trichloroaniline, which is then incorporated into more complex molecular scaffolds.
Intermediate for a PPARγ Modulator (INT131)
3,4,5-Trichloronitrobenzene is a reported reagent in the synthesis of INT131, a selective PPARγ modulator that has been investigated for its potential in regulating insulin sensitivity. The synthesis involves the initial reduction of the nitro group to an amine, followed by several steps to construct the final diarylsulfonamide structure of INT131.
Precursor for Thyroid Hormone Receptor β (THRβ) Selective Ligands
This compound is also utilized in the synthesis of selective ligands for the thyroid hormone receptor β. These ligands are of interest for their potential therapeutic applications. The synthetic route would similarly involve the reduction of the nitro group to an aniline, which then serves as a key intermediate for further elaboration into the final ligand structure.
Relevant Signaling Pathways
While there is no direct evidence of 3,4,5-Trichloronitrobenzene itself modulating specific signaling pathways, its derivatives are known to target the PPARγ and THRβ pathways. Understanding these pathways is crucial for researchers working with this compound and its analogs.
Safety and Toxicology
Hazard Identification and Handling
3,4,5-Trichloronitrobenzene is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and eye irritation.[3] Absorption into the body may lead to the formation of methemoglobin, which in sufficient concentrations can cause cyanosis.[3]
Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Incompatibility
This compound is incompatible with strong bases and strong oxidizing agents.[3]
Toxicological Data Summary
| Metric | Value | Reference |
| Acute Toxicity, Oral (GHS) | Category 4 (Harmful if swallowed) | [2] |
| Acute Toxicity, Dermal (GHS) | Category 4 (Harmful in contact with skin) | [2] |
| Acute Toxicity, Inhalation (GHS) | Category 4 (Harmful if inhaled) | [2] |
| Skin Corrosion/Irritation (GHS) | Category 2 (Causes skin irritation) | [2] |
| Serious Eye Damage/Irritation (GHS) | Category 2 (Causes serious eye irritation) | [2] |
Conclusion
3,4,5-Trichloronitrobenzene is a valuable chemical intermediate with significant applications in the synthesis of targeted therapeutics, particularly for metabolic diseases. Its well-defined synthesis and reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and the biological pathways targeted by its derivatives, as outlined in this guide, is essential for its safe and effective use in research and development. Proper handling and adherence to safety protocols are paramount when working with this compound.
